![molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3](/img/structure/B175576.png)

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

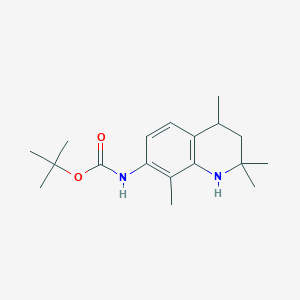

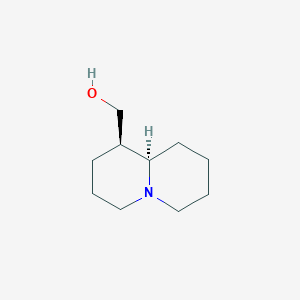

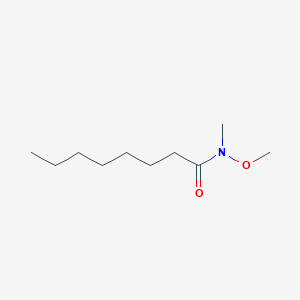

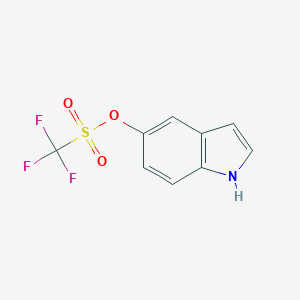

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .

Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

科学的研究の応用

-

Synthesis of Chiral Diazabicyclic Ligands

- Field : Synthetic Chemistry

- Application : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

- Method : The exact method of synthesis would depend on the specific ligand being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : The result is a chiral diazabicyclic ligand that can be used in the preparation of dicopper (II) complexes .

-

Asymmetric Catalysis

-

Organocatalyst in Biginelli Reaction

- Field : Organic Chemistry

- Application : The compound can be used as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

- Method : The compound is added to a reaction mixture containing the aromatic aldehyde, ethyl acetoacetate, and urea .

- Results : The compound acts as a catalyst, facilitating the reaction .

-

Biochemically Active Compounds

- Field : Biochemistry

- Application : Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .

- Method : The exact method would depend on the specific compound being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : These compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands . They also include antibiotics , vasodilating agents , and antitumor agents .

-

Chiral Scaffolds in Asymmetric Catalysis

-

Rigid Counterpart of the Piperazine Ring

- Field : Medicinal Chemistry

- Application : The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have been found to exhibit various biological activities .

-

Pharmacological Applications

- Field : Pharmacology

- Application : A variety of compounds incorporating the 2,5-diazabicyclo[2.2.1]heptane scaffold have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have shown potential in various pharmacological applications .

-

Antibiotics

- Field : Medicinal Chemistry

- Application : Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used in the synthesis of antibiotics .

- Method : The compound is used as a precursor in the synthesis of these antibiotics .

- Results : These antibiotics have shown effectiveness against various bacterial strains .

-

Vasodilating Agents

- Field : Medicinal Chemistry

- Application : Some derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used as vasodilating agents .

- Method : The compound is used as a precursor in the synthesis of these vasodilating agents .

- Results : These agents have shown effectiveness in dilating blood vessels, potentially helping to lower blood pressure .

特性

IUPAC Name |

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWYWFJAALCQM-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)